N-Benzyl-N,N'-dimethylethylenediamine
Overview
Description
N-Benzyl-N,N’-dimethylethylenediamine is an organic compound with the molecular formula C11H18N2. It is a clear, pale yellow liquid with a molecular weight of 178.27 g/mol. This compound is known for its applications in chemical synthesis and has a variety of uses in different fields .
Mechanism of Action
Target of Action
N-Benzyl-N,N’-dimethylethylenediamine is an organic chemical compound It’s often used in chemical synthesis studies .
Mode of Action
It’s known to participate in the one-pot synthesis of n, n, n′-trisubstituted guanidines . It undergoes condensation with dibenzoylmethane (1,3-diphenyl-1,3-propanedione) in a stoichiometric ratio of 1:1 to afford the corresponding Schiff monobase .
Result of Action
It’s known to participate in the synthesis of N, N, N′-trisubstituted guanidines
Action Environment
It’s known that the compound should be stored in a cool, ventilated warehouse, away from fire and heat sources . The storage area should be equipped with lightning protection equipment, and explosion-proof type lighting and ventilation settings should be used .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-N,N’-dimethylethylenediamine can be synthesized through the reaction of benzylamine with N,N-dimethylethylenediamine. The reaction typically involves the use of a solvent such as toluene and a catalyst like hydrochloric acid. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of N-Benzyl-N,N’-dimethylethylenediamine often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,N’-dimethylethylenediamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions can be conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Benzaldehyde and other oxidized derivatives.
Reduction: Benzylamine and other reduced forms.
Substitution: Substituted ethylenediamines with different functional groups.
Scientific Research Applications
N-Benzyl-N,N’-dimethylethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethylenediamine: Similar structure but lacks the benzyl group.
N-Benzylethylenediamine: Similar but without the dimethyl groups on the nitrogen atoms.
N,N-Dimethyl-N’-benzylethylenediamine: Another closely related compound with slight structural variations
Uniqueness
N-Benzyl-N,N’-dimethylethylenediamine is unique due to its specific combination of benzyl and dimethyl groups attached to the ethylenediamine backbone. This unique structure imparts distinct chemical properties, making it valuable in various synthetic applications and research studies .
Properties
IUPAC Name |
N'-benzyl-N,N'-dimethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-12-8-9-13(2)10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFIKWLTVKSXED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059245 | |
Record name | Benzyl(methyl)(2-methylaminoethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102-11-4 | |
Record name | N1,N2-Dimethyl-N1-(phenylmethyl)-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Benzyl-N,N'-dimethylethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyl-N,N'-dimethylethylenediamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166313 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,2-Ethanediamine, N1,N2-dimethyl-N1-(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzyl(methyl)(2-methylaminoethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl(methyl)(2-methylaminoethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.734 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-BENZYL-N,N'-DIMETHYLETHYLENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H725296YU4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Benzyl-N,N'-dimethylethylenediamine interact with flavins and what are the downstream effects?
A1: this compound can act as a hydrogen donor when interacting with flavins like riboflavin tetrabutyrate. Research suggests that hydrogen bonding between the amine and the flavin molecule at specific sites (N(1), O(12), O(14), N(3)H, and N(5)) increases the electrophilicity of the N(5) position on the flavin []. This enhanced electrophilicity facilitates hydrogen abstraction from the amine by the flavin in its triplet state, particularly in a solvent like carbon tetrachloride []. This interaction is important for understanding the reactivity and potential catalytic roles of flavins in various chemical and biological systems.
Q2: Can this compound be used to study metal-catalyzed reactions?
A2: Yes, this compound can be a valuable tool in studying metal-catalyzed reactions, particularly amide hydrolysis. For instance, it can be conjugated with acrylamide to create a chelating amide ligand []. This ligand, through its carbonyl group, can coordinate with metal ions like copper(II) via a six-membered chelate ring. This complex then exhibits catalytic activity in amide hydrolysis, with each copper(II) ion facilitating the hydrolysis of multiple substrate molecules []. This example demonstrates the utility of this compound in designing model systems to investigate the mechanisms of metal-catalyzed reactions.
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